Cas no 2679827-23-5 (rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate)

Technical Introduction: rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate is a chiral cyclopentyl derivative characterized by its stereochemically defined trihydroxycyclopentyl backbone and carbamate functionality. This compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of stereoselective pharmaceuticals or bioactive molecules. Its rigid cyclopentane scaffold, coupled with multiple hydroxyl groups, enhances its utility in asymmetric synthesis and glycoscience applications. The benzyl carbamate moiety offers selective deprotection options, enabling versatile downstream modifications. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Suitable for use in medicinal chemistry, this compound is often employed in the development of enzyme inhibitors or carbohydrate mimetics.
rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate structure
2679827-23-5 structure
Product name:rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate
CAS No:2679827-23-5
MF:C13H17NO5
Molecular Weight:267.277784109116
CID:5643207
PubChem ID:165916092

rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-28282596
    • 2679827-23-5
    • rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate
    • rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate
    • インチ: 1S/C13H17NO5/c15-10-6-9(11(16)12(10)17)14-13(18)19-7-8-4-2-1-3-5-8/h1-5,9-12,15-17H,6-7H2,(H,14,18)/t9-,10+,11+,12-/m0/s1
    • InChIKey: YYNUQGOAXPKGKF-QCNOEVLYSA-N
    • SMILES: O[C@H]1[C@H]([C@@H](C[C@@H]1NC(=O)OCC1C=CC=CC=1)O)O

計算された属性

  • 精确分子量: 267.11067264g/mol
  • 同位素质量: 267.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 305
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.2
  • トポロジー分子極性表面積: 99Ų

rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28282596-5.0g
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate
2679827-23-5 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-28282596-2.5g
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate
2679827-23-5 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-28282596-10g
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate
2679827-23-5
10g
$3622.0 2023-09-09
Enamine
EN300-28282596-0.1g
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate
2679827-23-5 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-28282596-0.5g
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate
2679827-23-5 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-28282596-0.05g
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate
2679827-23-5 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-28282596-1g
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate
2679827-23-5
1g
$842.0 2023-09-09
Enamine
EN300-28282596-1.0g
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate
2679827-23-5 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-28282596-10.0g
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate
2679827-23-5 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28282596-0.25g
rac-benzyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate
2679827-23-5 95.0%
0.25g
$774.0 2025-03-19

rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate 関連文献

rac-benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamateに関する追加情報

Professional Introduction to rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate (CAS No. 2679827-23-5)

Rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2679827-23-5, is a key intermediate in the synthesis of various bioactive molecules. Its structural complexity and stereochemical configuration make it particularly intriguing for researchers exploring novel therapeutic agents.

The molecular structure of rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate features a cyclopentane ring substituted with multiple hydroxyl groups at the 2, 3, and 4 positions. This arrangement confers upon the molecule a high degree of stereoselectivity, which is crucial for its biological activity. The presence of the benzyl carbamate moiety further enhances its utility as a building block in medicinal chemistry. Such structural attributes have positioned this compound as a subject of intense study in the development of neuroprotective and anti-inflammatory agents.

In recent years, there has been growing interest in the pharmacological potential of compounds with trihydroxycyclopentane cores. Studies have demonstrated that these molecules can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry highlights the ability of derivatives of this class to modulate the activity of cyclic nucleotide phosphodiesterases (PDEs) and cAMP-dependent protein kinases (PKA). These enzymes play pivotal roles in regulating cellular processes such as neurotransmission and immune responses.

The stereochemistry of rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate is particularly noteworthy. The (1R,2S,3R,4S) configuration ensures that the molecule possesses specific interactions with biological targets that are dependent on exact spatial orientation. This has led to investigations into its potential as a chiral catalyst or a precursor for enantiomerically pure drugs. The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity.

Advances in synthetic methodologies have enabled more efficient production of rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to isolate the desired stereoisomer from racemic mixtures. These advancements not only improve yield but also reduce the environmental impact associated with traditional synthetic routes. The increasing availability of this intermediate has accelerated research into its applications in drug discovery.

The compound's relevance extends beyond academic research; it holds promise for industrial applications in pharmaceutical manufacturing. Companies specializing in custom synthesis are increasingly offering rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate to researchers who need it for preclinical studies or clinical trials. Its role as a key precursor in the synthesis of novel drug candidates underscores its importance in modern medicinal chemistry.

Recent studies have also explored the potential therapeutic benefits of derivatives derived from rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate. For example,a study published in Bioorganic & Medicinal Chemistry Letters reported on a series of analogs that exhibited significant anti-proliferative effects against certain cancer cell lines. The mechanism of action appeared to involve inhibition of specific kinases involved in tumor growth and survival. Such findings highlight the compound's versatility and its potential as a scaffold for developing targeted therapies.

The future direction of research on this compound is likely to focus on optimizing its synthetic pathways and exploring new applications in drug development. Innovations in computational chemistry may also aid in predicting novel bioactivities and designing derivatives with enhanced properties. As our understanding of molecular interactions continues to evolve,rac-Benzyl N-(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentylcarbamate is poised to remain at the forefront of pharmaceutical innovation.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd